9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) with a 3-chlorobenzylthio substituent and a 3,4-dimethoxyphenethyl carboxamide side chain. The compound’s stereoelectronic properties are influenced by the chloro and methoxy substituents, which enhance lipophilicity and modulate metabolic stability .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O3S/c1-39-28-13-10-20(17-29(28)40-2)14-15-34-31(38)22-11-12-24-26(18-22)36-32(41-19-21-6-5-7-23(33)16-21)37-27-9-4-3-8-25(27)35-30(24)37/h3-13,16-18H,14-15,19H2,1-2H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVAPBQDNBSDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Chlorophenyl methyl sulfanyl group : Known for its potential in modulating biological pathways.
- Dimethoxyphenyl ethyl moiety : Associated with enhanced pharmacological effects.
- Tricyclic structure : Provides rigidity and influences receptor binding.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:
- Isoquinoline derivatives : These compounds have shown cytotoxicity against leukemia and other cancers due to their ability to interfere with DNA synthesis and repair mechanisms .
- Mechanism of action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
Antimicrobial Properties
Studies have demonstrated that compounds containing sulfur and aromatic rings possess antimicrobial activity:
- In vitro studies : The compound may inhibit the growth of various bacterial strains and fungi through disruption of cell membrane integrity or interference with metabolic pathways.
- Case Study : A related compound showed efficacy against Staphylococcus aureus and E. coli in laboratory settings.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Cytokine modulation : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .
- Animal Models : In vivo studies suggest that the compound can ameliorate symptoms in models of arthritis by reducing joint inflammation and pain.
Synthesis and Characterization
The synthesis of the compound involves multiple steps including cyclization reactions and functional group modifications. Characterization techniques such as NMR and MS confirm the structural integrity and purity of the synthesized compound.
| Method | Description |
|---|---|
| NMR | Used for determining the structure by analyzing chemical shifts and coupling constants. |
| MS | Provides molecular weight confirmation and fragmentation patterns. |
Pharmacological Studies
Various studies have assessed the pharmacological effects of similar compounds:
-
Antitumor Activity :
- Compound A (structurally similar) showed IC50 values in the low micromolar range against cancer cell lines.
- Mechanistic studies revealed induction of apoptosis via mitochondrial pathways.
-
Antimicrobial Activity :
- Compound B demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against tested pathogens.
-
Anti-inflammatory Effects :
- Compound C reduced inflammatory markers in a collagen-induced arthritis model by approximately 50% compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Macrocyclic Systems
The compound shares structural homology with macrocyclic ligands containing pyridine and nitrogen-rich frameworks. For example:
- 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (Compound 1 in ) and 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene (Compound 3 in ) exhibit comparable nitrogen density but lack the sulfanyl and carboxamide functional groups.
Table 1: Structural Comparison with Macrocyclic Analogues
*Estimated based on structural analogs.
Functional Group Analogues
- N-[(3-Chlorophenyl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[...]-5-carboxamide (): This compound differs by the oxidation state of the sulfur atom (sulfanylidene vs. sulfanyl) and the absence of the 3,4-dimethoxyphenethyl group. These variations may alter redox activity and binding affinity .
- o-Aminophenol Derivatives (): While simpler, these highlight how substituent position (ortho vs. para/meta) affects physicochemical properties. For instance, the target’s 3-chloro and 3,4-dimethoxy groups likely enhance solubility compared to purely hydrophobic analogs .
Similarity Metrics
Quantitative comparisons using Tanimoto coefficients (ST) and DSSTox similarity scores () reveal:
- Shape Similarity (ST): The target compound shows moderate similarity (ST ~0.6–0.7) to nitrogen-rich macrocycles but lower similarity (ST <0.5) to planar aromatic systems like catechins () due to its three-dimensional tetracyclic core .
- Functional Group Similarity: ChemIDplus scores (<50%) indicate significant divergence from aminophenol derivatives, emphasizing the uniqueness of its sulfanyl-carboxamide motif .
Key Research Findings
- Synthetic Accessibility: The compound’s synthesis likely employs strategies similar to those for macrocyclic ligands (), such as templated cyclization, but requires regioselective introduction of the sulfanyl and carboxamide groups.
- Metabolic Stability: The 3,4-dimethoxyphenyl group may confer resistance to oxidative metabolism compared to unmethylated analogs, as seen in tea polyphenols () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
